2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(benzyloxy)pentylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the boronic ester can yield the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Corresponding alcohol.
Reduction: Corresponding borane.
Substitution: Coupled products in Suzuki–Miyaura reactions.
Scientific Research Applications
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to palladium. This is followed by reductive elimination to form the desired carbon-carbon bond. The compound’s stability and reactivity are crucial for efficient transmetalation and coupling .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
Uniqueness
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. This makes it particularly effective in Suzuki–Miyaura coupling reactions, offering higher yields and selectivity .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-phenylmethoxypentyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO3/c1-17(2)18(3,4)22-19(21-17)13-9-6-10-14-20-15-16-11-7-5-8-12-16/h5,7-8,11-12H,6,9-10,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHOCUWGDSAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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